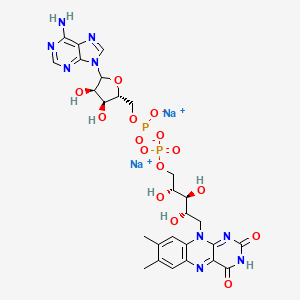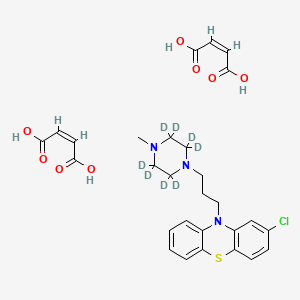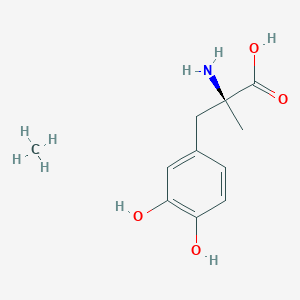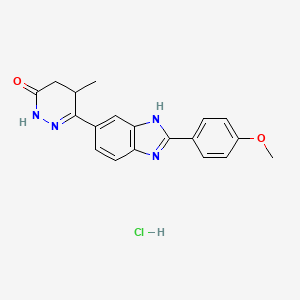![molecular formula C17H26ClN3O2S B10799933 2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]-N-(trideuteriomethyl)ethanesulfonamide;hydrochloride](/img/structure/B10799933.png)
2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]-N-(trideuteriomethyl)ethanesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GR-85548A D3, also known as Naratriptan-d3, is a deuterium-labeled version of Naratriptan. Naratriptan is a selective agonist for the 5-HT1 receptor subtype, primarily used in the treatment of migraines. The deuterium labeling in GR-85548A D3 is used to study the pharmacokinetics and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GR-85548A D3 involves the incorporation of deuterium into the Naratriptan molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of GR-85548A D3 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production is carried out under strict quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: GR-85548A D3, like its non-deuterated counterpart Naratriptan, primarily undergoes metabolic reactions in the body. These include oxidation, reduction, and conjugation reactions. The deuterium labeling can influence the rate and extent of these reactions, providing valuable insights into the compound’s pharmacokinetics .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of GR-85548A D3 include deuterated solvents, deuterium gas, and other deuterated reagents. The reaction conditions typically involve controlled temperatures and pressures to facilitate the incorporation of deuterium .
Major Products Formed: The major products formed from the reactions of GR-85548A D3 are primarily its metabolites. These metabolites are studied to understand the compound’s metabolic pathways and to compare them with those of the non-deuterated Naratriptan .
Scientific Research Applications
GR-85548A D3 is widely used in scientific research due to its deuterium labeling. Some of its key applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in the body, providing detailed information on its absorption, distribution, metabolism, and excretion.
Metabolic Profiling: Researchers use GR-85548A D3 to study the metabolic pathways of Naratriptan and to identify any differences caused by the deuterium labeling.
Drug Development: The compound is used in the development of new migraine treatments, helping to optimize the pharmacokinetic and metabolic profiles of potential drug candidates.
Biological Research: GR-85548A D3 is used to study the interactions of Naratriptan with its molecular targets, providing insights into its mechanism of action.
Mechanism of Action
GR-85548A D3, like Naratriptan, exerts its effects by acting as an agonist for the 5-HT1 receptor subtype. This receptor is involved in the regulation of intracranial blood vessels and the inhibition of trigeminal nerve activity. By binding to these receptors, GR-85548A D3 causes vasoconstriction of intracranial blood vessels and reduces the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms .
Comparison with Similar Compounds
Naratriptan: The non-deuterated version of GR-85548A D3, used for the treatment of migraines.
Sumatriptan: Another 5-HT1 receptor agonist used for migraine treatment, with a different pharmacokinetic profile.
Rizatriptan: A similar compound with a faster onset of action compared to Naratriptan.
Uniqueness of GR-85548A D3: The primary uniqueness of GR-85548A D3 lies in its deuterium labeling.
Properties
Molecular Formula |
C17H26ClN3O2S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]-N-(trideuteriomethyl)ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i1D3; |
InChI Key |
AWEZYKMQFAUBTD-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799851.png)


![Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B10799868.png)

![2-[3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(4R)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate](/img/structure/B10799881.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;methane](/img/structure/B10799892.png)

![methyl (2S)-2-[[[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799905.png)
![[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799907.png)
![4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;methane](/img/structure/B10799908.png)

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (3aS,5aR,5bR,8R,11aR)-9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799924.png)

